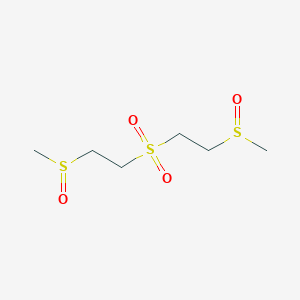

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analysis of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

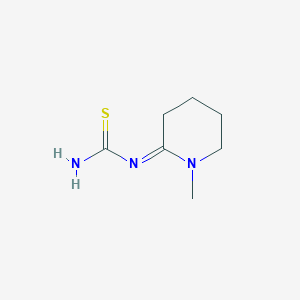

The compound 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a sulfur-containing organic molecule. It is related to metabolites of sulfur mustard, a chemical warfare agent. The metabolites have been identified in the urine of rats exposed to sulfur mustard, suggesting a potential pathway for sulfur mustard metabolism in mammals .

Synthesis Analysis

The synthesis of related sulfur compounds has been explored in the context of creating derivatives with potential applications in organic synthesis. For example, the reaction of 3,4-dihydro-2H-pyran with methylsulfonylsulfene leads to the formation of various sulfonates and sulfinates, which are structurally related to 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane . These reactions involve the use of reagents like sodium hydride and alkyl halides, and

Applications De Recherche Scientifique

Detection of Sulfur Mustard Metabolites

- Application : Detection of β-lyase metabolites of sulfur mustard in human urine.

- Methodology : The metabolites were analyzed using liquid chromatography-positive ion electrospray-tandem mass spectrometry, providing an alternative to gas chromatography-tandem mass spectrometry analysis.

- Findings : This method can detect metabolites in samples from human casualties of sulfur mustard poisoning.

- Reference : (Read & Black, 2004).

Chemical Reactions and Synthesis

- Application : Studying the reactions of various sulfur-containing ligands with [Pt(en)(L-S,O)] and their affinity towards Pt.

- Findings : Thioethers bind more strongly than sulfoxides to Pt(en), with variations in the order of affinity.

- Reference : (Pasini & Moroni, 1997).

Research in Organic Chemistry

- Application : Investigating the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketossulfoxides.

- Methodology : Synthesizing and attempting reduction and oxidative hydrolysis of certain imines derived from 1-indanone and 1-tetralone.

- Findings : Various reactions were studied, including borohydride reduction and sulfanylation, leading to certain diastereoisomers and alcohols.

- Reference : (Paiva, 2011).

Novel Chemical Rearrangements

- Application : Studying the rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones.

- Methodology : Reaction involving potassium hydroxide, leading to regiospecific methylation and ethylation.

- Findings : The study showed the possibility of novel rearrangements in organic compounds.

- Reference : (Bin et al., 2004).

Propriétés

IUPAC Name |

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQFULXJFXDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCS(=O)(=O)CCS(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929773 |

Source

|

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |

CAS RN |

137371-96-1 |

Source

|

| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)